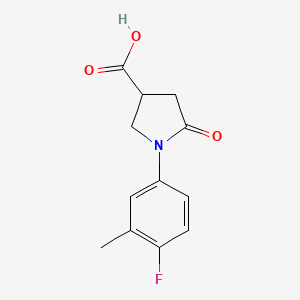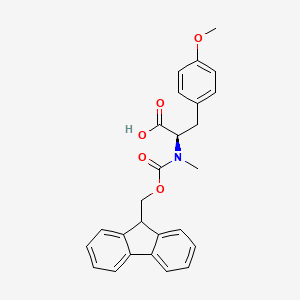![molecular formula C7H12N4 B1442936 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole CAS No. 1306615-54-2](/img/structure/B1442936.png)
4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with dimethylhydrazine under specific conditions . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
3(5)-Substituted Pyrazoles: These compounds share a similar pyrazole core structure and exhibit tautomerism, influencing their reactivity and biological activities.
Pyrazolo[1,5-a]pyrimidines: These are condensed heterocyclic systems derived from pyrazoles and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it valuable for various scientific and industrial applications .
Propiedades
IUPAC Name |
N-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-10(2)8-4-7-5-9-11(3)6-7/h4-6H,1-3H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFBXHNLRPNABA-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=NN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=N/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)


![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)
![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)









